N-chloroproline methyl ester
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Overview
Description
N-chloroproline methyl ester: is a derivative of proline, an amino acid that plays a crucial role in protein synthesis This compound is characterized by the presence of a chlorine atom attached to the nitrogen atom of the proline ring and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-chloroproline methyl ester typically involves the chlorination of proline methyl ester. One common method is the reaction of proline methyl ester with tert-butyl hypochlorite, followed by dehydrochlorination . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process might include additional steps for purification and quality control to meet industrial standards. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: N-chloroproline methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the chlorine atom to other functional groups.
Substitution: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or thiols can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxoproline methyl ester, while substitution with sodium azide can produce N-azidoproline methyl ester .
Scientific Research Applications
Chemistry: N-chloroproline methyl ester is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: In biological research, this compound can be used to study protein folding and stability. Its incorporation into peptides can help elucidate the role of proline derivatives in collagen stability and other biological processes .
Industry: Its unique properties can be exploited to design molecules with specific biological activities .
Mechanism of Action
The mechanism by which N-chloroproline methyl ester exerts its effects involves its interaction with various molecular targets. The chlorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing proline derivatives that can interact with enzymes and receptors .
Comparison with Similar Compounds
4-chloroproline: Another chlorinated proline derivative with similar structural properties.
N-fluoroproline methyl ester: A fluorinated analogue that exhibits different electronic effects due to the presence of fluorine.
N-methylproline methyl ester: A methylated derivative with distinct steric and electronic characteristics.
Uniqueness: N-chloroproline methyl ester is unique due to the presence of both a chlorine atom and a methyl ester group. This combination imparts specific electronic and steric properties that can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C6H10ClNO2 |
---|---|
Molecular Weight |
163.60 g/mol |
IUPAC Name |
methyl (2S)-1-chloropyrrolidine-2-carboxylate |
InChI |
InChI=1S/C6H10ClNO2/c1-10-6(9)5-3-2-4-8(5)7/h5H,2-4H2,1H3/t5-/m0/s1 |
InChI Key |
ISEXBPSYFGMXFL-YFKPBYRVSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CCCN1Cl |
Canonical SMILES |
COC(=O)C1CCCN1Cl |
Origin of Product |
United States |
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